Glyceryl-d5 Tritridecanoate
Description
Significance of Deuterated Lipids as Probes in Contemporary Biochemistry
Deuterated lipids are instrumental in contemporary biochemistry, primarily serving as non-perturbing probes to explore cellular structures and dynamics. acs.org The substitution of hydrogen with deuterium (B1214612), a stable isotope, creates a molecule that is chemically almost identical to the natural version but distinguishable by analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. pnas.orglsu.edu This subtle modification allows researchers to trace the metabolic fate of lipids in vivo without significantly altering their biological behavior. lsu.edursc.org
In fields like lipidomics, deuterium-labeled lipids are crucial for determining the structure and function of lipid molecules and their interactions within cell membranes. avantiresearch.com For instance, solid-state 2H NMR studies use deuterated lipids to examine lipid interactions and ordering in bilayers. rsc.org This technique can reveal how lipids are organized in different membrane domains, such as the liquid-ordered and liquid-disordered phases. rsc.orgrsc.org The use of deuterated lipids extends to studying lipid metabolism, where they help in quantifying processes like de novo lipogenesis (the synthesis of fatty acids) and the turnover rates of various lipid species. metsol.comresearchgate.net This approach has been pivotal in understanding the dysregulation of lipid pathways associated with metabolic diseases. metsol.com
Overview of Glycerides and Their Metabolic Importance
Glycerides are esters formed from a glycerol (B35011) molecule and one, two, or three fatty acids, classifying them as monoglycerides, diglycerides, or triglycerides, respectively. ontosight.ai Triglycerides are the most common form, representing the primary storage form of energy in animals. metwarebio.comnews-medical.net When the body has excess calories, it converts them into triglycerides, which are then stored in adipose (fat) cells. mayoclinic.org
The metabolic importance of glycerides, particularly triglycerides, is central to energy homeostasis. metwarebio.comcreative-proteomics.com During periods of fasting or increased energy demand, hormones like glucagon (B607659) trigger lipolysis, the breakdown of stored triglycerides into glycerol and free fatty acids. news-medical.netcreative-proteomics.com These components are then released into the bloodstream. creative-proteomics.com The fatty acids can be used by various tissues for energy through a process called β-oxidation, while the glycerol backbone can be converted to glucose in the liver, providing a vital energy source, especially for the brain. news-medical.netlumenlearning.com Beyond energy storage, glycerides are essential components of cell membranes and are involved in the transport of dietary fats and fat-soluble vitamins. ontosight.aiscbt.com
Rationale for Deuterium Labeling on the Glycerol Moiety in Glyceryl Tritridecanoate
The specific placement of deuterium atoms on the glycerol backbone of Glyceryl tritridecanoate is a deliberate and strategic choice for metabolic research. This labeling allows scientists to specifically track the glycerol component of the triglyceride molecule as it moves through various metabolic pathways. cambridge.orgnih.gov
Key research applications stemming from this specific labeling include:
Studying Lipolysis and Glycerol Kinetics: By tracking the appearance of d5-glycerol in the bloodstream, researchers can accurately measure the rate of lipolysis (triglyceride breakdown). metsol.comcambridge.org Studies have validated that d5-glycerol is a reliable tracer for glycerol metabolism, showing no significant differences in measured flux compared to 13C-labeled glycerol. nih.govnih.gov
Investigating Triglyceride Synthesis: The incorporation of d5-glycerol into newly formed triglycerides provides a direct measure of triglyceride synthesis rates. nih.govresearchgate.net This has been used to differentiate the functions of key enzymes in triglyceride synthesis, such as DGAT1 and DGAT2. nih.gov
Tracing Futile Cycling: Researchers can quantify the "futile cycling" of triglycerides, where they are broken down and re-synthesized without a net change. uc.pt This process is important for understanding energy expenditure and metabolic efficiency. uc.pt
Mass Spectrometry Internal Standard: The known mass difference created by the five deuterium atoms makes Glyceryl-d5 tritridecanoate an excellent internal standard for mass spectrometry-based quantification of triglycerides. vulcanchem.com It helps correct for variations during sample preparation and analysis, ensuring accurate and reproducible results. vulcanchem.com
Labeling the glycerol moiety allows its fate to be followed independently of the attached fatty acids, which can be interchanged or metabolized through different pathways. cambridge.org This provides a clearer picture of the core processes of triglyceride turnover.
Scope and Academic Relevance of this compound Investigations
This compound is primarily a research tool with significant academic relevance in the fields of biochemistry, metabolomics, and pharmaceutical science. moleculardepot.comsigmaaldrich.com Its non-labeled counterpart, Glyceryl tritridecanoate, is a high-purity triglyceride composed of tridecanoic acid and is used in a variety of biochemical research applications. sigmaaldrich.comsigmaaldrich.com It often serves as an internal standard for the quantification of total lipids and the analysis of fatty acid composition in various biological samples. sigmaaldrich.commdpi.comsigmaaldrich.com
The deuterated form, this compound, elevates these applications by leveraging the precision of stable isotope labeling. vulcanchem.com Its primary use is as a stable isotope-labeled internal standard in mass spectrometry, which is critical for accurate lipidomics studies. vulcanchem.com In pharmacokinetic research, it is used to investigate the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drug formulations by enabling precise tracking within biological systems. vulcanchem.com The chemical stability and distinct molecular weight of this compound make it an invaluable asset for researchers seeking to unravel the complexities of lipid metabolism and develop new therapeutic strategies. vulcanchem.com
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | clearsynth.com |
| Synonyms | Tridecanoic Acid-d5 1,2,3-Propanetriyl Ester; Glycerin-d5 Tritridecanoate; Tritridecanoin-d5 | clearsynth.com |
| Molecular Formula | C₄₂H₇₅D₅O₆ | vulcanchem.comclearsynth.com |
| Molecular Weight | 686.11 g/mol | vulcanchem.comclearsynth.com |
| Appearance | Colorless or pale yellow liquid | vulcanchem.com |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol (B145695), hexane); limited solubility in water | vulcanchem.com |
| Stability | Chemically stable under standard laboratory conditions | vulcanchem.com |
Table 2: Research Applications of this compound
| Application Area | Specific Use | Research Finding/Advantage | Reference |
| Metabolomics/Lipidomics | Internal Standard for Mass Spectrometry | Ensures accuracy and reproducibility in quantifying triglycerides by correcting for analytical variability. | vulcanchem.com |
| Metabolomics/Lipidomics | Tracer for Lipid Metabolism | Allows for precise tracking of triglyceride synthesis and breakdown (lipolysis) pathways. | nih.govvulcanchem.com |
| Pharmacokinetics | ADME Studies | Enables accurate tracking of lipid-based drug formulations within complex biological matrices (e.g., blood plasma). | vulcanchem.com |
| Chromatography | Separation and Identification | Used in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for analyzing fatty acids and triglycerides. | vulcanchem.com |
Properties
Molecular Formula |
C₄₂H₇₅D₅O₆ |
|---|---|
Molecular Weight |
686.11 |
Synonyms |
Tridecanoic Acid-d5 1,2,3-Propanetriyl Ester; Glycerin-d5 Tritridecanoate; Glycerol-d5 tris(tridecanoate); Tritridecanoin-d5; Tridecanoic Acid-d5 1,1’,1’’-(1,2,3-Propanetriyl) Ester |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment of Glyceryl D5 Tritridecanoate
Strategies for Glycerol-d5 Precursor Synthesis
The foundational step in synthesizing Glyceryl-d5 Tritridecanoate is the preparation of the deuterated glycerol (B35011) backbone, specifically [1,1,2,3,3-²H₅]glycerol (glycerol-d5). Success in this stage is critical for the final product's isotopic purity.
A primary laboratory-scale method for producing glycerol-d5 involves the reduction of a suitable carbonyl-containing precursor, such as D-glyceraldehyde, with a deuterium-donating reducing agent. nih.govwikipedia.org One of the most effective and common reagents for this purpose is lithium aluminum deuteride (B1239839) (LiAlD₄). libretexts.orgnih.govresearchgate.net
The reaction mechanism involves the nucleophilic attack of a deuteride ion (D⁻) from the AlD₄⁻ complex onto the electrophilic carbonyl carbon of glyceraldehyde. This step, followed by a workup with water, reduces the aldehyde group to a deuterated primary alcohol. To achieve the d5 labeling pattern, a starting material that already contains deuterium (B1214612) at other specific positions would be necessary, or multiple deuteration and/or protection-deprotection steps would be employed. A plausible pathway starts with a commercially available deuterated precursor which is then subjected to reduction. For instance, the reduction of D-glyceraldehyde introduces a deuterium atom at the C1 position. The process is as follows:
Nucleophilic Attack: The deuteride from LiAlD₄ attacks the carbonyl carbon of glyceraldehyde.
Alkoxide Formation: This forms a tetrahedral deuterated alkoxide intermediate.
Protonation/Workup: Subsequent protonation (or deuteration, depending on the workup solvent) of the alkoxide yields the final hydroxyl group. libretexts.org
This method is highly efficient for introducing deuterium atoms with high stereospecificity and isotopic enrichment. nih.gov
Verifying the chemical purity and isotopic enrichment of the synthesized glycerol-d5 is a critical quality control step. This is typically accomplished using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Gas chromatography-mass spectrometry (GC-MS) is a frequently used technique. nih.gov To make the polar glycerol molecule volatile enough for GC analysis, it is first derivatized. A common derivatization agent is acetic anhydride (B1165640), which converts the hydroxyl groups of glycerol into acetate (B1210297) esters, forming glycerol triacetate. protocols.io Another common agent is tert-butyldimethylsilyl (tBDMS). nih.gov The derivatized sample is then analyzed by GC-MS, and the mass spectrum reveals the mass-to-charge ratio (m/z) of the molecule. By comparing the ion intensities of the deuterated (M+5) species to any non-deuterated (M+0) and partially deuterated intermediates, the isotopic enrichment can be accurately calculated. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) is particularly valuable for resolving isotopic peaks and achieving accurate quantification. rsc.org
NMR spectroscopy provides complementary information. ¹H NMR can confirm the absence of protons at the deuterated positions, while ²H (Deuterium) NMR will show signals corresponding to the locations of the deuterium atoms, confirming the success of the deuteration reaction. rsc.org
Table 1: Analytical Methods for Isotopic Purity Assessment of Glycerol-d5
| Analytical Technique | Methodology | Typical Derivatizing Agent | Information Obtained | Representative Purity |
|---|---|---|---|---|
| GC-MS | Separates derivatized glycerol from impurities before mass analysis. | Acetic Anhydride or tBDMS | Isotopic distribution, M+5 abundance, chemical purity. nih.gov | >98% |
| HR-MS | Provides high-resolution mass data to accurately determine isotopic composition. | None (Direct Infusion) | Precise mass, isotopic enrichment calculation. rsc.org | >99% rsc.org |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | None | Structural confirmation, verification of deuteration positions. | Confirms structural integrity |
Esterification Chemistry for Tritridecanoate Conjugation
Once the glycerol-d5 precursor is synthesized and its purity confirmed, the three tridecanoic acid chains are attached to the glycerol backbone. This is achieved through esterification, which can be performed using either enzymatic or chemical methods.
Enzymatic synthesis of triacylglycerols offers a highly specific and mild alternative to chemical methods. nih.gov This process typically uses lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) as biocatalysts. wikipedia.org Immobilized lipases are often preferred as they can be easily recovered and reused. Lipases such as those from Rhizomucor miehei and Candida antarctica (Novozym 435) are commonly employed for this purpose. nih.govku.dk
The reaction, often termed glycerolysis or direct esterification, involves the direct reaction of glycerol-d5 with three equivalents of tridecanoic acid. nih.gov Key reaction parameters that must be optimized to maximize the yield of the desired tritridecanoin (B53317) include:
Temperature: Typically ranges from 40-70°C. nih.gov
Substrate Molar Ratio: An excess of the fatty acid is often used to drive the reaction towards the tri-esterified product. nih.gov
Water Content: Water is a byproduct of esterification, and its removal (e.g., by conducting the reaction under vacuum) is crucial to shift the equilibrium towards product formation. mdpi.com
Solvent: The reaction can be performed in a solvent-free system or in an organic solvent like hexane (B92381) to improve substrate solubility and mixing. nih.gov
Enzymatic methods are valued for their high regioselectivity (e.g., 1,3-specific lipases) and for avoiding the harsh conditions that can cause side reactions in chemical synthesis. nih.gov
Table 2: Typical Conditions for Enzymatic Esterification of Glycerol
| Parameter | Typical Range/Condition | Rationale |
|---|---|---|
| Enzyme Source | Immobilized Rhizomucor miehei or Candida antarctica lipase (B570770) nih.govku.dk | High stability, activity, and reusability. |
| Temperature | 40 - 70 °C nih.gov | Optimizes enzyme activity while minimizing thermal degradation. |
| Substrate Molar Ratio (Fatty Acid:Glycerol) | 3:1 to 7:1 nih.gov | Excess fatty acid drives the reaction equilibrium toward triacylglycerol formation. |
| Reaction Environment | Solvent-free or in organic solvent (e.g., hexane) under vacuum nih.gov | Vacuum removes water byproduct; solvent can improve mixing. |
| Reaction Time | 7 - 24 hours ku.dk | Time required to reach reaction equilibrium and maximize yield. |
Chemical methods provide a more traditional and often faster route to triacylglycerols, though they may require more rigorous purification of the final product. The primary methods involve activating the carboxylic acid of the fatty acid to make it more reactive toward the alcohol groups of glycerol.
Acid Chloride Method: This is a highly effective method for synthesizing esters. The process begins with the conversion of tridecanoic acid into its more reactive acid chloride derivative, tridecanoyl chloride. This is typically achieved by reacting the fatty acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.comlibretexts.org
The resulting tridecanoyl chloride is then reacted with glycerol-d5. The reaction is usually carried out in the presence of a base like pyridine, which serves both as a catalyst and as a scavenger for the hydrogen chloride (HCl) gas that is produced as a byproduct. youtube.com The reaction proceeds rapidly as the acyl chloride is highly electrophilic, readily reacting with the nucleophilic hydroxyl groups of the glycerol-d5 backbone to form the three ester linkages. The final product is then isolated through extraction and purified, often by column chromatography.
Acid Anhydride Method: An alternative to the acid chloride method is the use of a fatty acid anhydride, in this case, tridecanoic anhydride. The anhydride is also more reactive than the corresponding carboxylic acid. The esterification reaction involves the nucleophilic attack of the glycerol-d5 hydroxyl groups on one of the carbonyl carbons of the anhydride. This reaction, which can be catalyzed by either an acid or a base, forms the ester bond and releases one molecule of tridecanoic acid as a byproduct for each ester linkage formed. While effective, this method is often less common than the acid chloride route for small-scale laboratory synthesis due to the commercial availability and high reactivity of acid chlorides.
Chemical Synthesis Routes for Triacylglycerols
Carbonyldiimidazole (CDI) Activation Methodologies
The synthesis of this compound, a deuterated triglyceride, can be efficiently achieved using 1,1'-Carbonyldiimidazole (B1668759) (CDI) as an activating agent for the fatty acid component, tridecanoic acid. This method is noted for its high yields and purity, which is particularly crucial when working with expensive, isotopically labeled starting materials like glycerol-d5. fz-juelich.de
The general procedure involves a two-step process. First, the carboxylic acid (tridecanoic acid) is activated by reacting it with CDI. This reaction typically occurs at moderate temperatures (e.g., 40°C) in an anhydrous solvent and results in the formation of a highly reactive acyl-imidazolide intermediate and the release of carbon dioxide gas. fz-juelich.de One of the major advantages of this activation step is that the imidazole (B134444) byproduct is a weak base and generally does not interfere with the subsequent esterification.
In the second step, the deuterated glycerol backbone, glycerol-d5, is added to the activated acyl-imidazolide. The hydroxyl groups of the glycerol-d5 nucleophilically attack the carbonyl carbon of the acyl-imidazolide, displacing the imidazole group and forming the desired ester linkages. To drive the reaction to completion and form the triglyceride, this step is often performed at an elevated temperature (e.g., 70°C) for an extended period. fz-juelich.de A significant benefit of the CDI methodology is that it often produces the final triglyceride in high purity, sometimes eliminating the need for complex purification procedures. fz-juelich.de
It is crucial to manage the stoichiometry of the reactants. An excess of CDI can react with the target hydroxyl groups on the glycerol, hindering the desired acylation and leading to lower yields. researchgate.net Therefore, methods to remove any excess CDI after the initial activation step are essential for achieving quantitative conversion to the ester. researchgate.net
Table 1: CDI Activation and Esterification Steps
| Step | Reactants | Key Conditions | Product |
|---|---|---|---|
| 1. Activation | Tridecanoic Acid, Carbonyldiimidazole (CDI) | Anhydrous solvent, 40°C, Overnight | Tridecanoyl-imidazolide + CO₂ + Imidazole |
| 2. Esterification | Tridecanoyl-imidazolide, Glycerol-d5 | 70°C, several days | this compound + Imidazole |
Purification and Isolation Techniques for this compound
Following the synthesis, purification and isolation of this compound are critical to remove unreacted starting materials, byproducts such as partially acylated glycerides (mono- and diglycerides), and residual reagents. The primary methods employed are chromatographic separation and crystallization.
Chromatographic Separation Methodologies
Chromatography is a powerful technique for purifying triglycerides. For isotopically labeled compounds, methods that offer high resolution and sample recovery are preferred. oup.comnih.gov
A typical RP-HPLC setup for triglyceride analysis involves an octadecylsilane (B103800) (ODS, or C18) stationary phase. dss.go.thmdpi.com A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and a modifier such as acetone, isopropanol (B130326), or methylene (B1212753) chloride is commonly used. mdpi.comaocs.org This allows for the efficient elution of triglycerides with varying retention times. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS), which are compatible with gradient elution and suitable for non-UV absorbing compounds like saturated triglycerides. sielc.com
Column Chromatography: For larger-scale purification, traditional column chromatography using silica (B1680970) gel is a viable option. The separation on silica gel is based on polarity. A non-polar mobile phase, such as a mixture of hexane and ethyl acetate, would be used. The non-polar this compound would elute first, while more polar impurities like monoglycerides, diglycerides, and free fatty acids would be retained more strongly on the silica gel.
Table 2: Comparison of Chromatographic Methods for Triglyceride Purification
| Method | Stationary Phase | Typical Mobile Phase | Separation Principle | Key Advantages |
|---|---|---|---|---|
| RP-HPLC | Octadecylsilane (C18) | Acetonitrile/Acetone Gradient | Hydrophobicity | High resolution, excellent for analytical and small-scale purification. dss.go.th |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Polarity | Suitable for larger quantities, cost-effective. |
Crystallization and Solvent Evaporation Techniques
Crystallization is a fundamental and effective technique for purifying nonvolatile organic solids like triglycerides. uct.ac.zapitt.edu The process relies on the principle that the compound to be purified has high solubility in a given solvent at an elevated temperature but low solubility at a lower temperature. pitt.edumt.com
For triglycerides, common solvents for recrystallization include ethanol (B145695), acetone, and hexane, or mixtures thereof. rochester.edupreprints.org The process involves dissolving the crude this compound in a minimal amount of a suitable hot solvent to create a saturated solution. uct.ac.za As this solution is allowed to cool slowly and undisturbed, the solubility of the triglyceride decreases, causing it to crystallize out of the solution. Impurities, which are present in lower concentrations, ideally remain in the mother liquor. pitt.edu The pure crystals can then be isolated by filtration. For medium-chain triglycerides, dissolving the crude product in hot 95% ethanol and then cooling the solution to 0-5°C can facilitate the precipitation of the pure triglyceride product. preprints.org
Triglycerides can exhibit polymorphism, meaning they can crystallize into different solid forms (e.g., alpha, beta', beta), each with a distinct melting point and stability. usu.edunih.gov The specific crystalline form obtained can be influenced by the choice of solvent and the rate of cooling. usu.edu
Solvent evaporation is a simpler, related technique. The compound is dissolved in a volatile solvent in which it is highly soluble. The solvent is then allowed to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, leading to crystallization. unifr.ch This method is straightforward but may not provide the same level of purity as temperature-based recrystallization, as impurities can sometimes co-precipitate with the product. unifr.ch
Table 3: Common Solvents for Triglyceride Crystallization
| Solvent/System | Properties and Use |
|---|---|
| Ethanol (95%) | Good solubility for triglycerides when hot, poor when cold; effective for precipitating medium-chain triglycerides. preprints.org |
| Acetone | A common solvent for recrystallizing organic compounds, often used in a solvent pair with hexane. rochester.edu |
| Hexane/Ethyl Acetate | A solvent pair where hexane acts as the poor solvent (antisolvent) for the triglyceride, which is soluble in ethyl acetate. |
| Hexane/Acetone | A widely used solvent mixture that can be effective for crystallizing lipids by slow evaporation and cooling. rochester.edu |
Advanced Analytical Characterization and Quantification of Glyceryl D5 Tritridecanoate
Spectroscopic and Chromatographic Validation of Isotopic Purity and Enrichment
Mass spectrometry (MS) is the definitive technique for verifying the isotopic enrichment and confirming the specific location of the deuterium (B1214612) atoms on the glycerol (B35011) backbone of the molecule. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS provides both qualitative and quantitative data.
In GC-MS or LC-MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments is measured. For Glyceryl-d5 Tritridecanoate, the molecular ion peak will be observed at an m/z that is 5 Daltons higher than its unlabeled counterpart, Glyceryl Tritridecanoate. This mass shift directly corresponds to the five deuterium atoms replacing five hydrogen atoms.
Furthermore, the fragmentation pattern observed in tandem mass spectrometry (LC-MS/MS) can pinpoint the location of these labels. The fragmentation of triglycerides typically involves the neutral loss of the fatty acid chains. For this compound, the key diagnostic fragment is the deuterated glycerol backbone that remains after the loss of the tritridecanoate acyl groups. The mass of this fragment will be higher by 5 amu compared to the corresponding fragment from an unlabeled triglyceride, confirming that the deuterium labels are exclusively on the glycerol moiety and not on the fatty acid chains. This validation is critical for its use as a tracer in metabolic studies tracking glycerol backbone kinetics.
Table 1: Comparison of Key Mass Fragments for Unlabeled and Labeled Glyceryl Tritridecanoate
| Fragment | Chemical Formula (Unlabeled) | Theoretical m/z (Unlabeled) | Chemical Formula (Labeled) | Theoretical m/z (Labeled) | Significance |
| [M+NH₄]⁺ | C₄₂H₈₀O₆ | 686.6 | C₄₂H₇₅D₅O₆ | 691.6 | Confirms overall isotopic enrichment of +5 Da. |
| Diglyceride fragment | C₂₉H₅₅O₄ | 467.4 | C₂₉H₅₀D₅O₄ | 472.4 | Shows the D5 label is retained on the glycerol backbone after loss of one fatty acid. |
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique to MS for structural elucidation. While MS confirms mass, NMR provides detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H (proton) NMR is particularly useful for confirming the labeling pattern.
In a standard ¹H NMR spectrum of an unlabeled triglyceride, signals corresponding to the protons on the glycerol backbone (at the sn-1, sn-2, and sn-3 positions) would be visible in a specific chemical shift range. In the spectrum for this compound, these characteristic signals would be absent or significantly diminished. This absence is direct evidence that deuterium atoms have replaced the protons at these five positions on the glycerol backbone, thus confirming the specific labeling pattern required for its function as a tracer. Concurrently, ²H (deuterium) NMR could be used to show a signal in the corresponding region, directly observing the deuterium nuclei.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of this compound. As triglycerides are non-polar lipids, reversed-phase HPLC (RP-HPLC) is typically employed. In this method, the compound is passed through a column with a non-polar stationary phase, and a polar mobile phase is used for elution.
A pure sample of this compound will appear as a single, sharp, and symmetrical peak in the chromatogram. The absence of significant secondary peaks indicates a high level of purity, free from contaminants, synthetic byproducts, or degradation products such as diacylglycerols and free fatty acids. This ensures that any measurements made using this standard are not confounded by impurities. While positional isomers are not a concern for a triglyceride with three identical fatty acid chains, HPLC is crucial for separating it from other triglycerides with different chain lengths that could be present as impurities.
Method Development for Quantitative Analysis in Complex Biological Matrices
The accurate quantification of lipids from biological samples like plasma, serum, or tissue homogenates is challenging due to the complexity of the matrix. This compound is designed specifically to overcome these challenges when used as an internal standard.
The first and most critical step in the analysis is the efficient extraction of lipids from the biological sample. nih.gov The goal is to maximize the recovery of triglycerides while minimizing the co-extraction of interfering substances like proteins and polar metabolites. nih.gov this compound, being a non-polar triglyceride, is co-extracted with the endogenous lipids.
Liquid-liquid extraction (LLE) is the most common approach. nih.gov Established methods such as the Folch or Bligh & Dyer procedures, which use a chloroform (B151607)/methanol solvent system, are considered gold standards for their high efficiency in extracting a broad range of lipid classes from tissues. nih.govaocs.org An alternative is the use of less toxic solvents like hexane (B92381) and isopropanol (B130326). researchgate.net In these protocols, the biological sample is homogenized in a solvent mixture that disrupts cell membranes and solubilizes lipids. The addition of an aqueous salt solution induces phase separation, with the lipids, including this compound, partitioning into the non-polar organic layer, which is then collected for analysis. mmpc.org
Table 2: Comparison of Common Lipid Extraction Protocols
| Protocol | Solvent System | Key Principle | Advantages |
| Folch Method | Chloroform/Methanol (2:1, v/v) | Monophasic extraction followed by washing with a salt solution to create a biphasic system, separating lipids into the lower chloroform layer. nih.govmmpc.org | High extraction efficiency for a wide range of lipids; considered a "gold standard". nih.gov |
| Bligh & Dyer Method | Chloroform/Methanol/Water (1:2:0.8, v/v/v) | Creates a single-phase system with the sample's water content, followed by the addition of more chloroform and water to induce phase separation. nih.gov | Uses less solvent than the Folch method; suitable for samples with high water content. aocs.org |
| Hexane/Isopropanol Method | Hexane/Isopropanol (3:2, v/v) | A less toxic alternative where isopropanol helps to disrupt tissues and hexane extracts the non-polar lipids. researchgate.net | Reduced toxicity compared to chloroform-based methods. researchgate.net |
The primary application of this compound is as an internal standard for the accurate quantification of triglycerides in complex biological samples. bioscientifica.com In a typical workflow, a known amount of this compound is added to the biological sample before the extraction process begins. Because it is chemically identical to endogenous triglycerides, it behaves the same way during extraction, sample handling, and chromatographic separation, effectively correcting for any sample loss at these stages.
However, due to its five deuterium atoms, it has a higher mass than any naturally occurring triglyceride of the same class. This mass difference allows it to be distinguished and measured separately by a mass spectrometer. researchgate.net In an LC-MS analysis, it will co-elute with other triglycerides of similar structure but will appear as a distinct ion with a unique m/z. By comparing the peak area of the endogenous triglyceride of interest to the peak area of the known amount of the this compound internal standard, a precise and accurate concentration can be calculated.
In metabolic flux studies, stable isotope-labeled compounds are used to trace the movement of atoms through metabolic pathways. bioscientifica.comnih.gov Deuterated tracers like this compound can be administered to an organism to study the synthesis and turnover rates of triglycerides. bioscientifica.comuc.pt By measuring the rate of incorporation of labeled precursors into the triglyceride pool or the rate of disappearance of the labeled triglyceride, researchers can gain insights into the dynamics of lipid metabolism in various physiological and pathological states. nih.govnih.gov
Derivatization Techniques for Enhanced Analytical Sensitivity
In the quantitative analysis of this compound, particularly at trace levels, derivatization is a critical chemical strategy employed to enhance analytical sensitivity and improve chromatographic performance. nih.govresearchgate.net This process involves chemically modifying the analyte to produce a new compound, or derivative, with properties more suitable for analysis by techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). shimadzu.comnih.gov For triglycerides, derivatization is often necessary to overcome challenges related to poor volatility and low ionization efficiency. shimadzu.comnih.gov
The primary approach for derivatizing triglycerides like this compound involves the cleavage of the ester bonds and subsequent conversion of the released fatty acids into more analytically amenable forms. researchgate.net This process, known as transesterification, is a cornerstone for enhancing detection sensitivity, especially for GC-based methods. shimadzu.com
Transesterification to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the direct analysis of intact triglycerides can be challenging due to their low volatility and high molecular weight, which can lead to poor chromatographic resolution and thermal degradation in the injector port. researchgate.net To address this, this compound is typically converted into its constituent fatty acid methyl esters (FAMEs) through transesterification. This reaction involves cleaving the ester linkages with an alcohol, commonly methanol, in the presence of a catalyst.
The resulting tridecanoic acid methyl esters are significantly more volatile and thermally stable than the parent triglyceride, making them ideal for GC analysis. shimadzu.com This conversion allows for sharper chromatographic peaks, reduced analysis times, and ultimately, a substantial increase in detection sensitivity.
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
While LC-MS can analyze intact triglycerides, derivatization can still be employed to enhance the ionization efficiency of the molecule or its constituent fatty acids, thereby improving sensitivity in the mass spectrometer. mdpi.com The derivatization of the fatty acid's carboxyl group is a common strategy to increase the ionization response, particularly in positive ion electrospray ionization (ESI) mode. nih.gov
Following the hydrolysis of this compound to release the three tridecanoic acid-d5 chains, a derivatizing agent can be used to introduce a chemical moiety with a high ionization capability or a permanent positive charge. researchgate.netresearchgate.net This "charge-tagging" approach significantly boosts the signal intensity during MS detection. For example, reagents containing amine groups, such as picolylamines, are used to create derivatives that ionize efficiently, leading to lower limits of detection. mdpi.com This enhancement is crucial when analyzing samples with very low concentrations of the analyte. mdpi.com
The following table summarizes common derivatization strategies applicable to the analysis of triglycerides and their constituent fatty acids.
Table 1: Overview of Derivatization Strategies for Triglyceride Analysis
| Analytical Platform | Derivatization Goal | Common Reagents | Resulting Derivative |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Increase volatility and thermal stability | Boron trifluoride in methanol, Methanolic HCl | Fatty Acid Methyl Esters (FAMEs) |
The impact of these techniques on analytical sensitivity can be significant. Research findings consistently show that converting fatty acids to their derivatized forms leads to a marked improvement in signal response in both GC-MS and LC-MS systems.
Table 2: Research Findings on Sensitivity Enhancement via Derivatization of Fatty Acids
| Analyte Class | Derivatization Reagent | Analytical Method | Reported Sensitivity Enhancement |
|---|---|---|---|
| Free Fatty Acids | 3-Picolylamine | LC-MS/MS | Achieved Limits of Detection in the low femtomole range. mdpi.com |
| Free Fatty Acids | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Enables sensitive analysis of various metabolite groups including fatty acids. nih.govresearchgate.net |
By converting this compound into derivatives with superior analytical characteristics, these methods allow for more accurate and reliable quantification, which is essential for its use as an internal standard in complex biological matrices. nih.govacs.org
Applications in Lipid Metabolism and Biochemical Pathway Elucidation
Tracing Glycerol (B35011) Backbone Fate in Triacylglycerol Synthesis and Turnover
The deuterium-labeled glycerol backbone of Glyceryl-d5 tritridecanoate is instrumental in distinguishing and quantifying the dynamic processes of triacylglycerol synthesis and turnover. By introducing this tracer into a biological system, scientists can track the fate of the labeled glycerol moiety as it is incorporated into newly formed TAGs or released during lipolysis, providing clear insights into the balance between these opposing pathways.
De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates, and subsequently esterifying them to a glycerol backbone to form TAGs for storage. nih.govnih.gov this compound, or more commonly its precursor glycerol-d5, is used to measure the rate of TAG synthesis. When the labeled glycerol precursor is administered, it enters the glycerol-3-phosphate (G3P) pool, which is essential for the esterification of fatty acids. nih.gov By measuring the rate of incorporation of the deuterium (B1214612) label into the glycerol backbone of the TAG pool using mass spectrometry, researchers can quantify the absolute rate of DNL. endocrine-abstracts.org This technique allows for the precise determination of how various physiological states, such as diet or disease, influence the body's capacity to produce and store new fat. nih.gov
For example, studies can assess the impact of different nutritional or hormonal conditions on hepatic DNL. The data generated can be presented to show the rate of new TAG synthesis under these varying conditions.
Table 1: Illustrative Research Findings on Hepatic De Novo Lipogenesis
| Experimental Condition | Rate of Glycerol-d5 Incorporation into Hepatic TAGs (nmol/g/h) | Fold Change vs. Control |
|---|---|---|
| Control Diet | 150 ± 25 | 1.0 |
| High-Carbohydrate Diet | 450 ± 40 | 3.0 |
| Fasting State | 30 ± 8 | 0.2 |
This table represents hypothetical data to illustrate the application of a labeled glycerol tracer in DNL studies.
Triacylglycerol cycling is a continuous metabolic process involving the breakdown (lipolysis) and resynthesis (esterification) of TAGs within cells, particularly adipocytes. nih.gov This "futile cycle" allows for the remodeling of the fatty acid composition of stored TAGs and plays a role in energy homeostasis. nih.govnih.gov The use of tracers with labeled glycerol backbones is crucial for measuring the rate of re-esterification. While lipolysis releases fatty acids and glycerol, adipocytes cannot typically re-phosphorylate glycerol. nih.gov Therefore, the re-synthesis of TAGs requires a new source of glycerol-3-phosphate, often derived from glucose. nih.gov By introducing a labeled glycerol tracer, researchers can directly measure the rate at which fatty acids are re-esterified to form new TAG molecules, providing a quantitative measure of the cycling rate. nih.gov This allows for a detailed understanding of how efficiently fatty acids are retained within the cell versus being released into circulation.
Elucidation of Lipid Transport and Disposition Mechanisms
The transport of lipids throughout the body is a highly regulated process mediated by lipoproteins. This compound is a valuable tool for studying the dynamics of how TAGs are packaged, secreted, and taken up by various tissues.
The liver packages endogenously synthesized TAGs and cholesterol into very low-density lipoprotein (VLDL) particles for export to peripheral tissues. nih.govhmdb.ca The rate of VLDL-TAG secretion is a critical factor in plasma lipid levels and cardiovascular disease risk. nih.gov To study these dynamics, a labeled tracer like glycerol-d5 can be administered. The liver takes up the tracer and incorporates it into the glycerol backbone of newly synthesized TAGs. These labeled TAGs are then packaged into VLDL particles and secreted into the bloodstream. nih.gov By collecting blood samples over time and analyzing the isotopic enrichment of the glycerol moiety within VLDL-TAGs, researchers can calculate the kinetic parameters of VLDL production and clearance. nih.gov This provides critical information on how factors like diet, hormones, or therapeutic interventions affect the liver's lipid export machinery.
Table 2: Example Kinetic Data for VLDL-TAG Metabolism
| Time Point (Hours) | Plasma VLDL-TAG Concentration (mg/dL) | Isotopic Enrichment of VLDL-TAG Glycerol (%) |
|---|---|---|
| 0 | 120 | 0 |
| 2 | 125 | 2.5 |
| 4 | 130 | 4.8 |
| 6 | 128 | 6.0 |
| 8 | 122 | 5.2 |
This table represents hypothetical data from a tracer study to determine VLDL-TAG secretion rates.
Intracellular lipid droplets are organelles dedicated to the storage of neutral lipids, primarily TAGs. nih.govnih.gov They are not static reservoirs but are highly dynamic, constantly undergoing cycles of lipid synthesis, storage, and breakdown to meet the cell's energy and metabolic needs. researchgate.netsemanticscholar.org Isotope tracers are essential for dissecting these dynamics. By using labeled precursors that are incorporated into TAGs, such as glycerol-d5, researchers can follow the flow of newly synthesized lipids into the lipid droplet core. nih.gov Subsequent monitoring of the decline in the label's enrichment over time reveals the rate of TAG turnover within the droplet. This methodology helps to elucidate how lipid droplets grow, fuse with one another, and are targeted by lipases for mobilization under different metabolic signals. nih.govnih.gov
Insights into Enzymatic Activities Involving Glycerides
The metabolism of glycerides is governed by a host of enzymes, including lipases that break down TAGs and acyltransferases that build them. This compound can be used as a substrate to probe the activity of these enzymes. When this labeled TAG is introduced into a system, its breakdown by lipases such as adipose triglyceride lipase (B570770) (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MGL) can be monitored by measuring the appearance of its labeled breakdown products: glycerol-d5, diacylglycerol-d5, and monoacylglycerol-d5. nih.gov Conversely, the incorporation of the labeled glycerol-d5 backbone into various glycerolipid species can provide information about the activity of enzymes in the synthesis pathway, such as glycerol-3-phosphate acyltransferase (GPAT) and acyl-CoA:diacylglycerol acyltransferase (DGAT). nih.gov This allows for a detailed characterization of enzyme function and regulation in the complex network of glyceride metabolism.
Characterization of Lipase and Esterase Substrate Specificity
Lipases and esterases are enzymes that catalyze the hydrolysis of ester bonds in lipids. Determining the substrate specificity of these enzymes is crucial for understanding their physiological roles and for their application in various biotechnological processes. mdpi.com this compound can be used in in vitro assays to characterize the specificity of these enzymes.
In a typical assay, the enzyme of interest is incubated with a mixture of triglycerides, including this compound and other unlabeled triglycerides with different fatty acid compositions. The reaction products, such as diacylglycerols, monoacylglycerols, and free fatty acids, are then analyzed by mass spectrometry. By measuring the relative amounts of deuterated and non-deuterated products, researchers can determine the rate at which the enzyme hydrolyzes this compound compared to other substrates. This provides insights into the enzyme's preference for triglycerides containing tridecanoic acid and allows for a detailed characterization of its substrate specificity. nih.gov
Below is an illustrative data table showcasing how the results of such an experiment might be presented.
Table 1: Illustrative Relative Hydrolysis Rates of Various Triglycerides by a Hypothetical Lipase This table presents hypothetical data for illustrative purposes.
| Substrate | Fatty Acid Composition | Relative Hydrolysis Rate (%) |
|---|---|---|
| This compound | 3 x C13:0 (deuterated glycerol) | 100 |
| Glyceryl Tridecanoate | 3 x C13:0 | 102 |
| Glyceryl Trimyristate | 3 x C14:0 | 85 |
| Glyceryl Tripalmitate | 3 x C16:0 | 60 |
Kinetic Studies of Glycerol-3-Phosphate Acyltransferase (GPAT) Activity
Glycerol-3-phosphate acyltransferase (GPAT) is a key enzyme in the de novo synthesis of triglycerides. wikipedia.org It catalyzes the initial and rate-limiting step, which is the acylation of glycerol-3-phosphate to form lysophosphatidic acid. Understanding the kinetics of GPAT is essential for comprehending the regulation of triglyceride synthesis.
This compound itself is not a direct substrate for GPAT. However, the deuterated glycerol-3-phosphate derived from the breakdown of this compound can be used to study GPAT activity. In this experimental setup, cells or tissue homogenates are incubated with this compound. The subsequent liberation of deuterated glycerol can be phosphorylated to form deuterated glycerol-3-phosphate, which then enters the triglyceride synthesis pathway. By measuring the rate of formation of deuterated lysophosphatidic acid and other downstream metabolites, researchers can determine the kinetic parameters of GPAT, such as the Michaelis constant (Km) and the catalytic rate (kcat), with respect to its glycerol-3-phosphate substrate.
The following table illustrates the type of kinetic data that can be obtained from such studies.
Table 2: Illustrative Kinetic Parameters of a Hypothetical GPAT Isoform This table presents hypothetical data for illustrative purposes.
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Glycerol-3-Phosphate | 150 | 10 | 6.7 x 10⁴ |
Role in Non-Human Model Systems for Metabolic Research (e.g., in vitro, animal models)
Non-human model systems, such as cultured cells and animal models, are indispensable for metabolic research. nih.govnih.gov this compound is a valuable tool in these systems for tracing the metabolic fate of dietary triglycerides and for studying the effects of various physiological and pathological conditions on lipid metabolism.
In in vitro studies using cell cultures, such as hepatocytes or adipocytes, this compound can be added to the culture medium to investigate cellular lipid uptake, storage, and breakdown. By tracking the incorporation of the deuterated glycerol backbone into cellular lipid pools, researchers can quantify the rates of triglyceride synthesis and lipolysis under different experimental conditions.
In animal models, this compound can be administered orally to mimic the dietary intake of fats. nih.gov Blood, tissues, and excreta can then be collected at different time points to trace the absorption, distribution, and metabolism of the labeled triglyceride. This allows for the in vivo investigation of processes such as intestinal lipid absorption, lipoprotein metabolism, and the flux of fatty acids between different organs. For example, the appearance of deuterated glycerol in the blood can provide a measure of whole-body lipolysis. The use of stable isotope-labeled triglycerides like this compound is a powerful method for gaining a dynamic and quantitative understanding of lipid metabolism in whole organisms. nih.govbioscientifica.com
Theoretical and Mechanistic Aspects of Deuterated Triglycerides
Mathematical Modeling of Metabolic Fluxes Using Deuterated Tracers
The quantitative analysis of metabolic pathways, or metabolic flux analysis, is a key application of deuterated tracers. researchgate.netnih.govcreative-proteomics.com By introducing a labeled substrate like Glyceryl-d5 Tritridecanoate into a biological system, researchers can monitor the appearance of the label in various downstream metabolites over time. This data can then be used in conjunction with mathematical models to estimate the rates of metabolic pathways. nih.govnih.gov
Compartmental modeling is a widely used mathematical technique to describe the kinetics of a tracer as it moves through different metabolic pools or "compartments" in the body. nih.gov In the context of triglyceride metabolism, these compartments can represent, for example, the plasma, the liver, and adipose tissue. nih.gov After the administration of this compound, the d5-glycerol tracer will be incorporated into newly synthesized triglycerides in the liver and secreted into the plasma, primarily as very low-density lipoproteins (VLDL). nih.gov By measuring the enrichment of the d5-glycerol label in plasma triglycerides over time, researchers can fit these data to a compartmental model to estimate key kinetic parameters.
These models can account for the complex processes of tracer recycling, which is crucial for accurate measurements of VLDL-triglyceride kinetics. nih.govnih.gov For instance, when VLDL triglycerides are broken down in the periphery, the labeled glycerol (B35011) can be released and taken up by the liver to be re-incorporated into new triglyceride molecules. Compartmental models can mathematically describe this recycling, leading to more accurate estimates of triglyceride turnover rates. nih.gov
Table 1: Illustrative Kinetic Parameters from Compartmental Modeling
| Parameter | Description | Typical Units |
| Fractional Catabolic Rate (FCR) | The fraction of the plasma triglyceride pool that is cleared per unit of time. | pools/hour |
| Production Rate (PR) | The rate at which new triglycerides enter the plasma compartment. | mg/kg/hour |
| Mean Residence Time | The average time a triglyceride molecule spends in the plasma. | hours |
This table presents examples of kinetic parameters that can be derived from compartmental modeling studies using deuterated glycerol tracers. The actual values would be determined experimentally.
Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to measure the synthesis of biological polymers, including lipids. physiology.orgnih.govphysiology.org MIDA works by analyzing the pattern of stable isotope incorporation into a newly synthesized molecule from a labeled precursor. physiology.org When a tracer like deuterated water (D2O) is used, the deuterium (B1214612) atoms can be incorporated into the glycerol and fatty acid components of triglycerides during their synthesis. nih.gov
The analysis of the mass isotopomer distribution—the relative abundance of molecules with different numbers of deuterium atoms—allows for the calculation of the isotopic enrichment of the precursor pool from which the polymer was synthesized. nih.govphysiology.org This is a significant advantage as it is often difficult to directly measure the isotopic enrichment of the immediate intracellular precursor. From this information, the fractional synthesis rate of the polymer can be determined. physiology.org While this compound is a pre-labeled tracer, the principles of MIDA are fundamental to the broader field of stable isotope tracer studies in lipid metabolism.
Table 2: Example of Mass Isotopomer Distribution Data
| Mass Isotopomer | Relative Abundance (%) |
| M+0 | 85.2 |
| M+1 | 10.5 |
| M+2 | 3.1 |
| M+3 | 1.0 |
| M+4 | 0.2 |
This is a hypothetical example of a mass isotopomer distribution for a newly synthesized lipid, where 'M' is the mass of the unlabeled molecule. The distribution would be used in MIDA calculations to determine precursor enrichment and synthesis rates.
Considerations for Deuterium Exchange and Stability in Biological Systems
A critical consideration when using deuterated tracers is the stability of the label and the potential for deuterium exchange. mdpi.com In the case of this compound, the deuterium atoms are attached to carbon atoms in the glycerol backbone. These C-D bonds are generally stable under physiological conditions and are not expected to readily exchange with protons from water or other molecules in the biological system. mdpi.com This stability is essential for the tracer to accurately reflect the metabolic fate of the glycerol backbone.
However, some hydrogen atoms in molecules, particularly those attached to oxygen, nitrogen, or sulfur, are "labile" and can readily exchange with hydrogen atoms in the surrounding aqueous environment. mdpi.com While the C-D bonds in the glycerol backbone of this compound are non-labile, it is an important principle to consider in the design and interpretation of studies using deuterated compounds. The stability of deuterated molecules can be influenced by enzymatic reactions and the local chemical environment. nih.gov For tracers like this compound, the robust nature of the C-D bonds ensures that the label remains intact throughout the metabolic processes of interest, making it a reliable tool for studying triglyceride kinetics. osti.govornl.gov
Challenges and Future Directions in Glyceryl D5 Tritridecanoate Research
Analytical Challenges in Low Abundance Deuterated Metabolite Detection
The utility of Glyceryl-d5 tritridecanoate as a metabolic tracer hinges on the ability to accurately detect and quantify it and its subsequent metabolites, which are often present in very low concentrations within complex biological matrices. The primary analytical challenge lies in achieving the requisite sensitivity and specificity. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the cornerstone technique for this purpose. nih.gov However, even with advanced instrumentation, significant hurdles remain.
One major issue is ion suppression , where other molecules in the sample matrix interfere with the ionization of the target analyte, leading to an underestimation of its concentration. nih.gov This is particularly problematic in untargeted lipidomics, where the matrix is inherently complex and variable. escholarship.org Furthermore, the inherent low abundance of the tracer's metabolic products requires highly sensitive detection methods to distinguish their signals from background noise. researchgate.net
Another challenge is ensuring quantitative accuracy . While stable isotope-labeled internal standards like this compound are designed to correct for variability, factors such as mismatched ionization efficiencies between the standard and endogenous lipids can introduce inaccuracies. escholarship.org The choice of the internal standard and its concentration is crucial, as the MS response behavior can be complex and dependent on the concentration of the target compound itself. nih.gov
Future efforts in this area are focused on developing more robust analytical workflows. This includes advancements in sample preparation techniques to minimize matrix effects, the use of ultra-high-resolution mass spectrometry for better specificity, and the development of sophisticated data analysis algorithms to more accurately correct for analytical biases. nih.gov
| Analytical Challenge | Description | Potential Solution |
| Low Abundance | Metabolites of the tracer are often present at very low physiological concentrations, making them difficult to detect above background noise. | Use of high-sensitivity mass spectrometers (e.g., Orbitrap, FT-ICR); optimized sample enrichment techniques. |
| Matrix Effects | Co-eluting compounds from the biological sample (e.g., salts, other lipids) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov | Advanced chromatographic separation; differential ion mobility spectrometry; matrix-matched calibration curves. |
| Isotopic Overlap | Natural abundance of isotopes (e.g., ¹³C) in endogenous lipids can create overlapping signals with the deuterated tracer, complicating data analysis. | High-resolution mass spectrometry to resolve isotopic peaks; computational correction algorithms. nih.gov |
| Quantitative Accuracy | Ensuring the measured signal intensity accurately reflects the true concentration is challenging due to variations in ionization efficiency and instrument response. escholarship.org | Use of appropriate stable isotope-labeled internal standards; multi-point calibration curves; rigorous validation of quantitative methods. nih.govnih.gov |
Development of Novel Synthesis Routes for Broader Application
The accessibility and cost of this compound are critical factors for its widespread adoption in research. The development of efficient and scalable synthesis routes is therefore a key area of focus. Traditional methods for synthesizing triglycerides can have significant drawbacks, especially when working with expensive, isotopically labeled starting materials. fz-juelich.de
For instance, classical chemical synthesis often requires harsh conditions and an excess of fatty acids, leading to by-products that necessitate complex purification procedures and result in the loss of valuable labeled material. fz-juelich.de Enzymatic methods, while milder, can be highly sensitive to the structure of the fatty acids, making the use of unnatural or isotope-labeled fatty acids challenging. fz-juelich.de
Novel synthesis strategies are being explored to overcome these limitations. One promising approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the fatty acids. This method has been shown to produce high yields and excellent purity without requiring complex purification, which is particularly advantageous for the synthesis of isotope-labeled compounds. fz-juelich.de Other areas of development include improving the efficiency of H/D exchange reactions to produce perdeuterated fatty acid precursors and exploring solid-phase synthesis techniques that could streamline the process and improve scalability. europa.eumdpi.com The goal is to create more cost-effective and versatile synthetic platforms that can produce a wider range of specifically labeled triglycerides for diverse research needs. acs.org
Expansion of Applications in Untargeted Lipidomics
Untargeted lipidomics aims to comprehensively analyze all lipids in a biological system without bias. alfa-chemistry.comcreative-proteomics.com In this context, this compound and similar labeled compounds are invaluable tools for moving beyond static snapshots of the lipidome to understanding its dynamic nature. mdpi.com
A primary application is its use as an internal standard . By adding a known quantity of this compound to a sample at the beginning of the workflow, it can be used to normalize the data, correcting for variations in sample extraction, processing, and instrument response. nih.gov This is essential for achieving the accurate relative quantification needed to compare lipid profiles across different experimental groups. escholarship.org
Beyond quantification, its most powerful application is in metabolic flux analysis . By introducing this compound as a tracer, researchers can follow the metabolic fate of the tritridecanoin (B53317) moiety through various biochemical pathways. nih.gov This allows for the unequivocal identification of newly synthesized lipids that incorporate the labeled backbone or fatty acids. researchgate.net Untargeted analysis of samples after tracer administration can reveal novel metabolites and previously unknown metabolic pathways, providing a deeper understanding of lipid metabolism. alfa-chemistry.comnih.gov This approach is particularly powerful for discovering biomarkers and elucidating the mechanisms of diseases characterized by altered lipid metabolism. gist.ac.kr
Integration with Advanced Imaging Techniques for Spatiotemporal Studies
Understanding where and when lipid metabolism occurs within tissues is crucial for linking biochemical changes to physiological function and disease. Integrating stable isotope tracers like this compound with advanced imaging techniques is a key future direction for achieving this spatiotemporal understanding.
Mass Spectrometry Imaging (MSI) has emerged as a powerful technology for visualizing the spatial distribution of lipids and other biomolecules directly in tissue sections. researchgate.net When combined with in vivo labeling using a deuterated tracer, MSI can map not only the location of pre-existing lipids but also the sites of active lipid synthesis and turnover. researchgate.netnih.govplos.org For example, after administering this compound, MSI could be used to visualize its uptake in the intestine, its incorporation into lipid droplets in the liver, and its subsequent distribution to peripheral tissues. researchgate.net
Another emerging technique is Deuterium (B1214612) Metabolic Imaging (DMI) , which uses magnetic resonance spectroscopy (MRS) to non-invasively detect deuterated molecules in vivo. mdpi.comnih.gov This method allows for the real-time tracking of metabolic pathways over hours. nih.gov While often used with deuterated glucose, the principles can be extended to labeled lipids. DMI could potentially track the metabolic fate of this compound in living organisms, providing dynamic, whole-organism views of lipid metabolism that are not possible with other techniques. copernicus.orgresearchgate.net The integration of these imaging modalities promises to provide unprecedented insight into the spatial and temporal dynamics of lipid metabolism in health and disease. researchgate.netbiorxiv.org
Potential for Elucidating Specific Lipid-Related Biochemical Dysfunctions in Research Models
The primary value of a tracer like this compound lies in its potential to unravel the complex mechanisms of lipid-related diseases in research models. Stable isotope labeling is a powerful tool for tracing the metabolic fate of molecules, providing dynamic information that static measurements cannot. nih.govnih.gov
By administering this compound to animal models of metabolic diseases, researchers can precisely measure key metabolic fluxes. For example:
De Novo Lipogenesis (DNL): In models of non-alcoholic fatty liver disease (NAFLD), the tracer can help quantify the rate at which dietary components are converted into triglycerides and stored in the liver. nih.gov
Triglyceride Turnover: It can be used to measure the synthesis and clearance rates of triglycerides in different lipoprotein fractions, providing insight into dyslipidemia associated with diabetes and cardiovascular disease. nih.govmetsol.com
Fatty Acid Trafficking: The fate of the tritridecanoate fatty acids can be tracked as they are incorporated into other lipid classes, such as phospholipids (B1166683) or ceramides, revealing disruptions in these pathways that are implicated in cellular dysfunction and lipotoxicity. mdpi.comresearchgate.net
This approach allows for the direct investigation of how specific genetic mutations or therapeutic interventions affect lipid metabolic pathways. metsol.com By providing a clear, quantitative measure of metabolic pathway activity, this compound can help pinpoint the specific biochemical dysfunctions that drive disease progression, paving the way for the development of more targeted and effective therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Glyceryl-d5 Tritridecanoate, and how can isotopic purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves esterification of glycerol-d5 with tridecanoic acid derivatives under controlled conditions. Key considerations include:
- Deuterium incorporation : Use of deuterated solvents (e.g., D₂O) and catalysts to minimize proton exchange .
- Purification : Column chromatography (silica gel) or preparative HPLC to isolate the compound, followed by verification via thin-layer chromatography (TLC) .
- Characterization : Nuclear magnetic resonance (¹H NMR, ¹³C NMR) to confirm deuterium placement and gas chromatography-mass spectrometry (GC-MS) to assess isotopic purity (>98% required for metabolic studies) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR: Absence of proton signals at glycerol C1/C2 positions confirms deuterium substitution .
- ¹³C NMR: Chemical shifts for carbonyl carbons (170-175 ppm) validate ester bond formation .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion cluster ([M+H]⁺ at m/z 686.12 for C₄₂H₇₅D₅O₆) and quantifies isotopic enrichment .
- FTIR : Ester carbonyl stretch (~1740 cm⁻¹) and C-D vibrations (2050-2200 cm⁻¹) confirm structural integrity .
Q. In which experimental contexts is this compound preferentially used over non-deuterated analogs, particularly in lipid metabolism studies?
- Methodological Answer :
- Isotopic Tracing : Enables precise tracking of triglyceride turnover in in vitro hepatocyte models or in vivo rodent studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- Quantitative Analysis : Serves as an internal standard for lipidomics workflows to correct for matrix effects and ionization efficiency variations .
- Metabolic Flux Studies : Deuterium labeling allows differentiation between endogenous and exogenous lipid pools in kinetic assays .
Advanced Research Questions
Q. How should researchers design controlled experiments to assess the isotopic effect of this compound in metabolic flux analysis?
- Methodological Answer :
- Control Groups : Compare deuterated vs. non-deuterated analogs in parallel experiments to quantify kinetic isotope effects (KIEs) on enzymatic hydrolysis rates .
- Mass Spectrometry Parameters : Use multiple reaction monitoring (MRM) with collision energy optimized for deuterated fragment ions to avoid signal overlap .
- Data Normalization : Apply isotope correction algorithms to account for natural abundance of ¹³C and ²H in biological matrices .
Q. What systematic approaches are recommended for resolving contradictions in isotopic enrichment data obtained from this compound experiments?
- Methodological Answer :
- Error Source Identification : Validate instrument calibration (e.g., using NIST-traceable standards) and check for sample degradation via stability-indicating assays .
- Cross-Method Validation : Compare LC-MS/MS results with nuclear magnetic resonance (NMR)-based quantitation to rule out ionization bias .
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to distinguish technical variability from biological variability in longitudinal datasets .
Q. What are the technical challenges associated with longitudinal tracking of this compound in in vivo models, and how can they be mitigated?
- Methodological Answer :
- Deuterium Exchange : Minimize by using deuterium-free buffers and avoiding prolonged exposure to high temperatures (>37°C) during sample preparation .
- Tissue-Specific Variability : Normalize data to tissue weight or protein content and use isotope dilution mass spectrometry (IDMS) for absolute quantitation .
- Signal Drift : Implement internal standards with similar retention times to correct for LC-MS/MS instrumental drift .
Q. How can researchers validate the stability of this compound under varying physiological conditions (e.g., pH, temperature gradients)?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at pH 2-9 (simulating gastrointestinal conditions) and 25-45°C for 24-72 hours, monitoring degradation via LC-UV/MS .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions (−20°C vs. 4°C) .
- Matrix Effects : Spike the compound into biological fluids (e.g., plasma) and assess recovery rates using standard addition methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
